molecular formula C17H13FO4S B2504156 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one CAS No. 904450-24-4

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one

Cat. No.: B2504156
CAS No.: 904450-24-4
M. Wt: 332.35
InChI Key: WPGDICSWHHVZGF-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a coumarin derivative characterized by a sulfonyl group at position 3 and a methyl group at position 5.

Key structural features:

  • Coumarin core: Aromatic benzopyrone system with a ketone at position 2.
  • Substituents:
    • Position 3: 4-Fluoro-3-methylbenzenesulfonyl group (electron-withdrawing).
    • Position 6: Methyl group (electron-donating).

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FO4S/c1-10-3-6-15-12(7-10)9-16(17(19)22-15)23(20,21)13-4-5-14(18)11(2)8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDICSWHHVZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromen-2-one structure. The fluoro-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride as the sulfonylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methylbenzenesulfonyl group can enhance binding affinity and specificity, while the chromen-2-one core can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Substituent Variations in Coumarin Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Key Features Reference
Target Compound 4-Fluoro-3-methylbenzenesulfonyl Methyl Strongly electron-withdrawing sulfonyl group -
3-(4-Fluorophenyl)-6-methyl-2H-chromen-2-one 4-Fluorophenyl Methyl Fluorinated aromatic substituent
3-(4-Chlorophenyl)-6-methyl-2H-chromen-2-one 4-Chlorophenyl Methyl Chlorinated aromatic substituent
3-(Methoxycarbonyl)-6-methyl-2H-chromen-2-one Methoxycarbonyl Methyl Ester functional group
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Phenyl Bromo Brominated coumarin core
3-(1,4-Dioxan-2-yl)-6-methyl-2H-chromen-2-one 1,4-Dioxane Methyl Heterocyclic ether substituent
Key Observations:
  • Biological Relevance : Fluorinated (e.g., 4-fluorophenyl in ) and sulfonylated derivatives are common in drug design due to enhanced metabolic stability and target binding.

Physicochemical Properties

Table 2: Melting Points and Spectral Data
Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (Coumarin H4, δ ppm) Reference
Target Compound Not reported ~1725 (expected) ~8.3 (expected) -
3-(4-Fluorophenyl)-6-methyl-2H-chromen-2-one Not reported 1,724 8.18
6d (Thiazole derivative) 162–164 1,724 8.29
6e (Chlorophenyl derivative) 197–199 1,726 8.29
3-(Methoxycarbonyl)-6-methyl-2H-chromen-2-one 127–128 1,755 8.53
Key Observations:
  • Melting Points : Sulfonyl-containing derivatives (e.g., 6e: 197–199°C) generally exhibit higher melting points than ester or ether analogues (e.g., 127–128°C in ), likely due to stronger intermolecular interactions.
  • Spectral Data : The coumarin H4 proton resonates at δ 8.18–8.53 ppm across derivatives, indicating minimal electronic perturbation from substituents.
Table 3: Reaction Optimization for Coumarin Derivatives
Catalyst Solvent Temperature (°C) Time (min) Yield (%) Compound Reference
10 mol% Chitosan Dioxane 50 25 93 6a
10 mol% Chitosan Ethanol 25 15 91 11a
TEA Dioxane 50 50 79 11a
Key Observations:
  • Catalyst Efficiency : Chitosan under ultrasonic irradiation achieves higher yields (91–93%) compared to TEA (79%) due to enhanced mass transfer and catalytic activity .
  • Solvent Effects: Dioxane and ethanol are optimal for coumarin-thiazole couplings, balancing polarity and boiling point .

Biological Activity

3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13FO4SC_{17}H_{13}FO_4S . The presence of a sulfonyl group and a fluorinated aromatic moiety contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

  • Enzyme Inhibition :
    • This compound has been studied for its inhibitory effects on steroid sulfatase (STS), an enzyme implicated in the metabolism of steroid hormones. Inhibiting STS can reduce estrogen levels, which is particularly beneficial in treating estrogen-dependent cancers such as breast cancer .
    • Molecular docking studies suggest that the compound interacts with specific amino acid residues in the active site of STS, leading to competitive inhibition .
  • Anticancer Activity :
    • The compound exhibits significant cytotoxic effects against various cancer cell lines, including estrogen receptor-positive (ER+) MCF-7 and T47D cells, as well as ER-negative (ER-) MDA-MB-231 cells. In vitro studies have shown that it has lower IC50 values compared to standard treatments like tamoxifen .

Case Studies

  • In Vitro Studies :
    • A study reported that derivatives similar to this compound demonstrated IC50 values as low as 0.18 μM against STS, indicating potent enzyme inhibition . The effectiveness against cancer cell lines was also notable, with GI50 values significantly lower than those for tamoxifen in several instances.
  • In Vivo Studies :
    • While specific in vivo data for this exact compound is limited, related coumarin derivatives have shown promising results in animal models for cancer treatment, suggesting potential for therapeutic use pending further research.

Biological Activity Summary Table

Biological ActivityObserved EffectsReference
STS Inhibition IC50 = 0.18 μM
Cytotoxicity Effective against MCF-7 (15.9 μM)
Cytotoxicity Effective against T47D (8.7 μM)
Comparative Efficacy Lower GI50 than tamoxifen

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